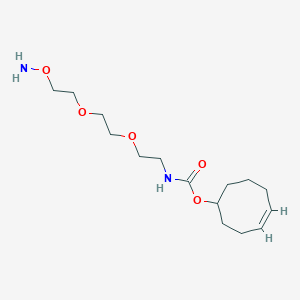

TCO-PEG2-oxyamine

CAS No.:

Cat. No.: VC13673352

Molecular Formula: C15H28N2O5

Molecular Weight: 316.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O5 |

|---|---|

| Molecular Weight | 316.39 g/mol |

| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C15H28N2O5/c16-21-13-12-20-11-10-19-9-8-17-15(18)22-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+ |

| Standard InChI Key | CCSDNWMMSWOXRM-OWOJBTEDSA-N |

| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCON |

| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCON |

| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCON |

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

TCO-PEG2-oxyamine consists of three primary components:

-

Trans-cyclooctene (TCO): A strained cycloalkene that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines .

-

PEG2 Spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances solubility and reduces steric hindrance during conjugation.

-

Oxyamine Group: A nucleophilic handle that reacts selectively with ketones or aldehydes to form stable oxime bonds .

The molecular formula is typically represented as , though variations exist depending on the degree of PEG polymerization and functional group substitutions.

Physicochemical Properties

Key properties include:

| Property | Value/Range | Conditions | Source |

|---|---|---|---|

| Solubility | Water, DMSO, DMF | 25°C | |

| Reactivity with Tetrazine | pH 7.4, 37°C | ||

| Stability | >6 months | -20°C, anhydrous |

The PEG2 spacer mitigates aggregation common in hydrophobic TCO derivatives, while the oxyamine group enables orthogonal conjugation strategies .

Synthesis and Optimization

Synthetic Pathways

The synthesis of TCO-PEG2-oxyamine involves sequential functionalization of PEG (Figure 1):

-

TCO Incorporation: Reaction of PEG-diamine with TCO-NHS ester under basic conditions (pH 8.5–9.0).

-

Oxyamine Installation: Coupling of Boc-protected oxyamine to the free amine terminus, followed by deprotection with trifluoroacetic acid (TFA) .

Critical reagents include:

-

-Hydroxysuccinimide (NHS)-activated TCO derivatives.

-

Boc-Protected Oxyamine (e.g., -butyl (2-aminoethoxy)carbamate) .

Applications in Bioorthogonal Chemistry

Live-Cell Imaging

TCO-PEG2-oxyamine’s rapid tetrazine ligation () enables real-time tracking of cell-surface glycans and proteins . For example, pre-labeled antibodies modified with tetrazines can be imaged within seconds of administering TCO-PEG2-oxyamine-conjugated probes .

Radiopharmaceutical Development

The compound’s dual functionality facilitates the creation of stable radioconjugates:

-

Chelator Attachment: TCO reacts with tetrazine-modified DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for or labeling .

-

Peptide Stapling: Oxyamine groups form oxime bonds with ketone-containing peptides, stabilizing cyclic structures for targeted therapy .

A recent study demonstrated a 69% radiochemical yield for -DOTA-TCO-PEG2-oxyamine-octreotate, a somatostatin receptor-targeting agent .

Mechanistic Insights and Reaction Kinetics

IEDDA Reaction Mechanism

The TCO-tetrazine reaction proceeds via a concerted [4+2] cycloaddition (Figure 2):

-

Tetrazine Activation: Electron-deficient tetrazines undergo nucleophilic attack by TCO’s strained double bond .

-

Intermediate Formation: A bicyclic transition state forms, releasing and generating a stable dihydropyridazine product .

Kinetic studies reveal a second-order rate constant of at physiological pH, outperforming azide-alkyne cycloadditions by >100-fold .

Oxime Ligation Dynamics

Oxyamine-ketone reactions exhibit pseudo-first-order kinetics () under mild acidic conditions (pH 4.5–5.5) . Aniline catalysis accelerates the reaction 5-fold by stabilizing the transition state .

Challenges and Future Directions

Stability Limitations

-

TCO Isomerization: Prolonged storage or elevated temperatures convert reactive TCO to inert cis-cyclooctene .

-

Oxyamine Hydrolysis: Aqueous solutions at pH >7.0 degrade oxyamine groups within 72 hours.

Synthetic Innovations

Recent advances focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume